molecular formula C17H14O2S B10843628 4-(5-(4-Methoxyphenyl)thiophen-2-yl)phenol

4-(5-(4-Methoxyphenyl)thiophen-2-yl)phenol

Cat. No.: B10843628
M. Wt: 282.4 g/mol
InChI Key: WNCPZRMABGADNX-UHFFFAOYSA-N
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Description

4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(4-methoxyphenyl)thiophen-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl and phenol groups provide versatility in chemical synthesis and enable a wide range of reactions and applications.

Properties

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)thiophen-2-yl]phenol

InChI

InChI=1S/C17H14O2S/c1-19-15-8-4-13(5-9-15)17-11-10-16(20-17)12-2-6-14(18)7-3-12/h2-11,18H,1H3

InChI Key

WNCPZRMABGADNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)O

Origin of Product

United States

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